molecular formula C8H8BrN3O B1653324 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide CAS No. 1803601-79-7

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide

Cat. No. B1653324
CAS RN: 1803601-79-7
M. Wt: 242.07
InChI Key: YXWBEJCWPBTNMO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1803601-79-7 . It has a molecular weight of 242.08 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H . This indicates the presence of a bromine atom (Br), a phenol group (C6H5OH), and a 1,2,3-triazole ring in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 242.08 .

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is its low toxicity, which makes it a suitable candidate for various lab experiments. However, this compound is also highly sensitive to light and air, which can affect its stability and reactivity. Therefore, precautions need to be taken when handling this compound in lab experiments.

Future Directions

The potential applications of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide in various scientific fields provide a promising direction for future research. Some of the future directions include studying the structure-activity relationship of this compound, developing new synthetic methods for this compound, and exploring its potential use in the development of new drugs and therapeutic agents.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods, and its potential applications in various scientific fields provide a promising direction for future research. This compound has been reported to possess antimicrobial, anticancer, and antioxidant properties, and its low toxicity makes it a suitable candidate for various lab experiments. However, precautions need to be taken when handling this compound in lab experiments due to its sensitivity to light and air.

Scientific Research Applications

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide has been extensively studied for its potential applications in various scientific fields. It has been reported to possess antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the iron in the heme moiety of cytochrome P450 enzymes. This interaction is facilitated by the nitrogen atoms in the triazole ring, which coordinate with the iron, thereby inhibiting the enzyme’s activity . Additionally, the phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it acts as a potent inhibitor of steroid sulfatase, an enzyme involved in the hydrolysis of inactive steroid sulfates to active estrogens and androgens . This inhibition leads to a reduction in the availability of active hormones, thereby affecting cell signaling pathways and gene expression related to hormone-dependent cancers . Furthermore, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The triazole ring acts as both a hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with target biomolecules . This compound also inhibits cytochrome P450 enzymes by binding to the heme iron, thereby preventing the enzyme from catalyzing its reactions . Additionally, it modulates gene expression by inhibiting steroid sulfatase, leading to decreased levels of active estrogens and androgens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of steroid sulfatase and prolonged anti-cancer effects in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell lines used .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In a mouse mammary gland cancer model, the compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg, with no observed side effects or toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with steroid sulfatase affects the biosynthesis of active estrogens and androgens, further influencing metabolic pathways related to hormone metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized . Additionally, the compound’s inhibition of steroid sulfatase can affect its localization within the cell, influencing its overall activity and function .

properties

IUPAC Name

4-(2H-triazol-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBEJCWPBTNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803601-79-7
Record name Phenol, 4-(1H-1,2,3-triazol-5-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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